molecular formula C10H11FO2 B7902944 1-(4-Fluoro-3-methoxyphenyl)propan-2-one

1-(4-Fluoro-3-methoxyphenyl)propan-2-one

Cat. No.: B7902944
M. Wt: 182.19 g/mol
InChI Key: FWCBIWDGDUXKKQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)propan-2-one typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a suitable reagent to introduce the propan-2-one moiety. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The fluoro and methoxy groups can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

1-(4-Fluoro-3-methoxyphenyl)propan-2-one can be compared with other similar compounds such as:

    1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a fluoro group, which can alter its reactivity and applications.

    1-(4-Fluoro-3-methylphenyl)propan-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCBIWDGDUXKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared via an analogous procedure to 1-((3-fluoro-4-methanesulfonyl-phenyl)-propan-2-one (64c) (steps 64b-64c) by replacing 3-fluoro-4-methanesulfonyl-benz-aldehyde in step 64b with 4-fluoro-3-methoxy-benzaldehyde.
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